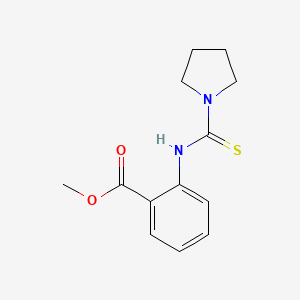
Methyl 2-(pyrrolidine-1-carbothioylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(pyrrolidine-1-carbothioylamino)benzoate, also known as MPCTB, is a synthetic compound that has gained attention for its potential use in scientific research. MPCTB is a member of the thioamide family and has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects. In
Mecanismo De Acción
The mechanism of action of Methyl 2-(pyrrolidine-1-carbothioylamino)benzoate is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and promoting the activity of enzymes involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has also been shown to exhibit antioxidant activity and to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 2-(pyrrolidine-1-carbothioylamino)benzoate for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Methyl 2-(pyrrolidine-1-carbothioylamino)benzoate. One area of research could focus on further elucidating the mechanism of action of the compound, which could provide insight into its potential therapeutic applications. Another area of research could focus on developing new synthetic methods for this compound that could improve its solubility in water and make it more versatile for use in lab experiments. Finally, research could also focus on exploring the potential therapeutic applications of this compound in a range of disease settings, including inflammatory diseases and cancer.
Métodos De Síntesis
Methyl 2-(pyrrolidine-1-carbothioylamino)benzoate can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, followed by the reaction of this intermediate with pyrrolidine-1-carbothioamide. The final step involves the reaction of the resulting intermediate with methyl iodide to form this compound.
Aplicaciones Científicas De Investigación
Methyl 2-(pyrrolidine-1-carbothioylamino)benzoate has been shown to exhibit a range of biological activities, making it a potential candidate for scientific research. One of the most promising areas of research for this compound is its anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are known to play a role in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, this compound has also been shown to exhibit anti-tumor activity. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 2-(pyrrolidine-1-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-17-12(16)10-6-2-3-7-11(10)14-13(18)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAQGMNMUWXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

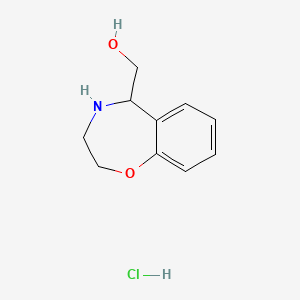
![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)

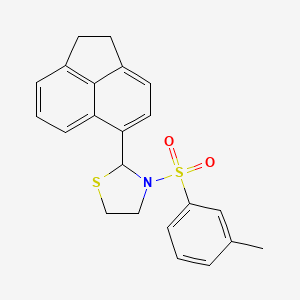
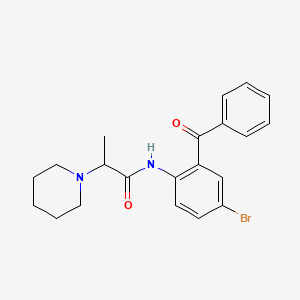
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)
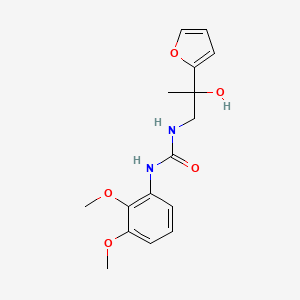

![N-(2-bromophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2476102.png)

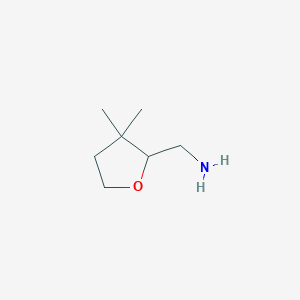
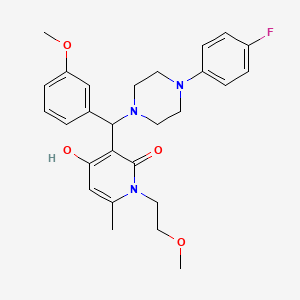
![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)